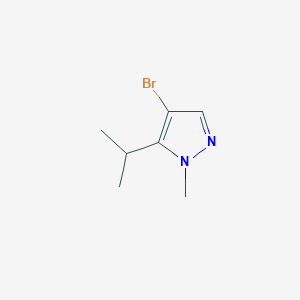

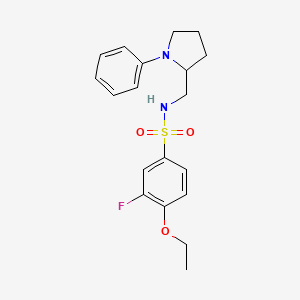

![molecular formula C11H8N6O3 B2785471 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid CAS No. 679404-36-5](/img/structure/B2785471.png)

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . The chemical formula is C11H8N6O3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazoles have been reported .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The average weight is 272.2196 and the monoisotopic mass is 272.065788152 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average weight of 272.2196 and a monoisotopic mass of 272.065788152 . The chemical formula is C11H8N6O3 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques : The compound has been synthesized through various chemical processes, including the replacement of the amino group in 6-aminouracil by hydroxyamino and subsequent reactions (Yavolovskii et al., 2003).

- Nucleophilic Addition Reactions : It has been found to undergo nucleophilic addition reactions, forming various substituted derivatives, which highlights its chemical versatility (Albert & Pendergast, 1972).

Potential Therapeutic Applications

- Antitumor and Antiviral Activities : Some derivatives of this compound have shown promise in antitumor and antiviral applications. The synthesis methods for these derivatives, as well as their in vitro evaluations, have been explored (Islam, Ashida, & Nagamatsu, 2008).

Advanced Chemical Applications

- Preparation of Novel Derivatives : Research has focused on the preparation of novel derivatives of this compound, illustrating its potential for creating new chemical entities with diverse applications (Tielemans, Christophe, & Promel, 1987).

- Solution-Phase Synthesis : Studies have demonstrated the efficiency of solution-phase parallel synthesis to create a library of derivatives, suggesting a potential for high-throughput chemical synthesis (Baindur, Chadha, & Player, 2003).

Mechanism of Action

Target of Action

The primary target of the compound “3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid” is 7,8-dihydroneopterin aldolase (DHNA) . DHNA is an enzyme that plays a crucial role in the folate biosynthesis pathway, which is essential for the survival of many bacterial species .

Mode of Action

The compound acts as a potent inhibitor of DHNA . It binds to the enzyme, thereby preventing it from catalyzing the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a critical step in the folate biosynthesis pathway .

Biochemical Pathways

The inhibition of DHNA disrupts the folate biosynthesis pathway . Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of DHNA can lead to a decrease in bacterial growth and proliferation .

properties

IUPAC Name |

3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLLRZNGRRRPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)

![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2785393.png)

![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2785394.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2785395.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2785404.png)

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2785410.png)